Ethylamine-15N
Overview
Description
Ethylamine-15N is a stable isotope-labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is often used in scientific research to trace and study nitrogen-related processes due to its distinct isotopic signature. This compound has the chemical formula C2H7N and is a primary amine with a structure similar to ethylamine, but with the nitrogen atom being the isotope nitrogen-15.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine-15N can be synthesized through several methods. One common method involves the reaction of ammonia with ethanol in the presence of an oxide catalyst. The reaction is typically carried out at low temperatures, ranging from -20°C to 50°C, and results in the formation of ethylamine along with diethylamine and triethylamine .
Another method involves the reductive amination of acetaldehyde with ammonia in the presence of reducing agents. This process also produces ethylamine as a primary product .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes as regular ethylamine but uses nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors. The production process is carefully controlled to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethylamine-15N undergoes various chemical reactions typical of primary amines. These include:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ammonium salts.
Substitution: Reaction with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Protonation: Strong acids like hydrochloric acid or sulfuric acid.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Amides: Formed from acylation reactions.
Ammonium Salts: Formed from protonation reactions.
Secondary and Tertiary Amines: Formed from substitution reactions.
Scientific Research Applications
Ethylamine-15N is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in nitrogen-related chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of nitrogen-containing drugs.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications, including the production of polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of ethylamine-15N is similar to that of ethylamine. As a primary amine, it acts as a nucleophile in various chemical reactions. The nitrogen-15 isotope does not significantly alter the chemical reactivity of the compound but allows for the tracing of nitrogen atoms in complex systems. This makes it valuable for studying molecular targets and pathways involving nitrogen atoms .
Comparison with Similar Compounds
Ethylamine-15N can be compared with other nitrogen-15 labeled amines such as mthis compound and propylamine-15N. While all these compounds serve as tracers in nitrogen-related studies, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Mthis compound: A smaller primary amine with similar applications.
Propylamine-15N: A larger primary amine with slightly different reactivity due to the longer carbon chain
This compound stands out due to its balance of size and reactivity, making it suitable for a wide range of applications in scientific research.
Properties
IUPAC Name |
ethan(15N)amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i3+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNBJAOOMFDIB-LBPDFUHNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480331 | |
Record name | Ethylamine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88216-85-7 | |
Record name | Ethylamine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88216-85-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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